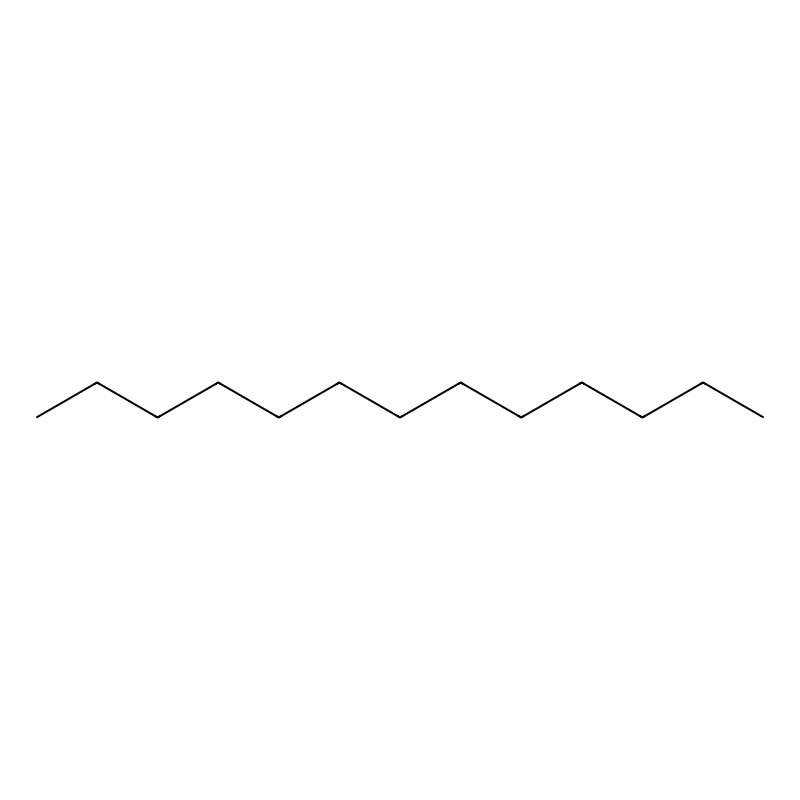

Tridecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride

4.7e-06 mg/mL at 25 °C

Synonyms

Canonical SMILES

Tridecane is a high-purity, straight-chain aliphatic hydrocarbon (C13H28) that presents as a clear, colorless liquid under standard conditions. In industrial and scientific procurement, it is primarily sourced for its highly specific thermophysical and analytical properties, notably its melting point of approximately -5.5 °C and its boiling point of 234 °C [1]. Unlike broad-spectrum solvents, tridecane is typically procured for applications requiring exact carbon-number precision. These properties make it a critical baseline material for low-temperature phase change material (PCM) formulations, an indispensable calibration standard in gas chromatography, and a necessary heavier-alkane component in high-fidelity aviation fuel surrogates [2].

In applications dependent on exact thermophysical or chromatographic properties, substituting tridecane with closely related n-alkanes like dodecane (C12) or tetradecane (C14) results in systemic performance failures. For thermal energy storage, dodecane melts too low (-10 °C) and tetradecane melts too high (+5.9 °C), meaning neither can maintain the specific -5 °C thermal buffer required for targeted cold-chain logistics [1]. In analytical chemistry, retention index mapping relies on exact carbon-number anchors; omitting the C13 standard creates a 200-index-unit interpolation gap that degrades the identification accuracy of intermediate eluting compounds [2]. Furthermore, in combustion modeling, replacing tridecane with lighter alkanes skews the distillation curve and ignition delay, rendering the resulting fuel surrogate unrepresentative of real-world multi-component jet fuels[3].

References

- [1] Research Progress on the Phase Change Materials for Cold Thermal Energy Storage. Energies (MDPI), 2021.

- [2] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 2008.

- [3] Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. Energy & Fuels, 2015.

Phase Transition Temperature for Sub-Zero Thermal Energy Storage

For cold thermal energy storage (CTES), the melting point of the phase change material dictates the target buffering temperature. Tridecane exhibits a melting point of -5.5 °C with a latent heat of fusion of approximately 190 J/g, making it optimal for sub-zero refrigeration applications. In contrast, dodecane melts at -10 °C, and tetradecane melts at +5.9 °C [1]. Using dodecane requires significantly more energy to reach the freezing point, while tetradecane cannot provide sub-zero cooling, making tridecane the only viable pure alkane for the -5 °C thermal window.

| Evidence Dimension | Melting Point and Latent Heat of Fusion |

| Target Compound Data | Tridecane: Melting point -5.5 °C, Latent heat ~190 J/g |

| Comparator Or Baseline | Dodecane: Melting point -10 °C; Tetradecane: Melting point +5.9 °C |

| Quantified Difference | Tridecane bridges a 15.9 °C thermal gap between C12 and C14, specifically targeting the -5 °C buffer zone. |

| Conditions | Solid-liquid phase transition in cold thermal energy storage (CTES) systems. |

Enables precise temperature buffering for -5 °C cold-chain logistics and refrigeration, where adjacent alkanes fail to maintain the required sub-zero thermal window.

Absolute Calibration Anchor in Gas Chromatography

In detailed hydrocarbon analysis (DHA) and flavor profiling, linear retention indices (LRI) are calculated using n-alkanes as absolute anchors. Tridecane defines the exact LRI value of 1300. If a laboratory attempts to substitute tridecane with dodecane (LRI 1200) and tetradecane (LRI 1400), any compound eluting between them must be interpolated over a 200-unit gap [1]. This wide interpolation significantly increases the margin of error for identifying unknown analytes, making the physical procurement of tridecane mandatory for high-accuracy GC-FID and GC-MS workflows.

| Evidence Dimension | Linear Retention Index (LRI) Calibration Point |

| Target Compound Data | Tridecane: LRI = 1300 |

| Comparator Or Baseline | Dodecane: LRI = 1200; Tetradecane: LRI = 1400 |

| Quantified Difference | Provides the exact 1300 index anchor, eliminating a 200-unit interpolation gap between C12 and C14. |

| Conditions | Temperature-programmed Gas Chromatography (GC-FID/GC-MS). |

Indispensable for the accurate identification of unknown compounds eluting between C12 and C14 in standardized detailed hydrocarbon analysis.

Distillation Curve Matching in Aviation Fuel Surrogates

Formulating surrogates for complex aviation fuels like Jet-A or RP-1 requires matching the distillation curve and average molecular weight of the real fuel. While pure dodecane is often used as a simplified first-generation surrogate, it boils at 216 °C, which fails to capture the heavier end of the jet fuel spectrum. Incorporating tridecane (boiling point 234 °C) into multi-component mixtures significantly improves the surrogate's physical fidelity, allowing it to accurately replicate the derived cetane number (DCN) and ignition delay of actual military and commercial jet fuels during diesel engine and shock tube testing [1].

| Evidence Dimension | Boiling Point for Distillation Curve Matching |

| Target Compound Data | Tridecane: Boiling point 234 °C |

| Comparator Or Baseline | Dodecane: Boiling point 216 °C |

| Quantified Difference | Tridecane extends the surrogate distillation profile by 18 °C, accurately capturing the heavier aliphatic fractions of Jet-A/RP-1. |

| Conditions | Multi-component fuel surrogate formulation for combustion and ignition delay testing. |

Required for high-fidelity combustion modeling and physical testing of alternative aviation fuels where a simple C12 surrogate is insufficiently representative.

Sub-Zero Cold Chain Thermal Energy Storage (CTES)

Directly leveraging its -5.5 °C melting point, tridecane is the premier organic phase change material for refrigeration, active cooling packaging, and cold-chain logistics that strictly require a -5 °C temperature buffer, outperforming dodecane and tetradecane [1].

Gas Chromatography (GC) Calibration Standards

Tridecane is an essential component in C8-C20 alkane standard mixtures. It is used to establish the exact 1300 Kovats retention index, ensuring high-accuracy identification of flavors, fragrances, and petrochemicals in GC-FID and GC-MS workflows [2].

Advanced Aviation Fuel Surrogate Formulation

Blended with other hydrocarbons, tridecane is utilized to create high-fidelity multi-component surrogates for Jet-A, JP-8, and RP-1. Its inclusion corrects the distillation curve and ignition delay discrepancies seen in simpler, dodecane-only models[3].

References

- [1] Research Progress on the Phase Change Materials for Cold Thermal Energy Storage. Energies (MDPI), 2021.

- [2] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 2008.

- [3] Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. Energy & Fuels, 2015.

Physical Description

Liquid

A clear, straw-yellow, oily liquid; [CAMEO]

Color/Form

An oily straw yellow clear liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

235.4 °C

235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

94 °C (201 °F) - closed cup

Heavy Atom Count

Density

0.7564 g/cu cm at 20 °C

LogP

Odor

Decomposition

Melting Point

-5.35 °C

-5.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 456 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 454 of 456 companies with hazard statement code(s):;

H304 (94.71%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.05 [mmHg]

0.0375 mm Hg at 25 °C

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Dermal penetration and absorption of jet fuels in general, and JP-8 in particular, is not well understood, even though government and industry, worldwide, use over 4.5 billion gallons of JP-8 per year. Exposures to JP-8 can occur from vapor, liquid, or aerosol. Inhalation and dermal exposure are the most prevalent routes. JP-8 may cause irritation during repeated or prolonged exposures, but it is unknown whether systemic toxicity can occur from dermal penetration of fuels. The purpose of this investigation was to measure the penetration and absorption of JP-8 and its major constituents with rat skin, so that the potential for effects with human exposures can be assessed. We used static diffusion cells to measure both the flux of JP-8 and components across the skin and the kinetics of absorption into the skin. Total flux of the hydrocarbon components was 20.3 micrograms/sq cm/hr. Thirteen individual components of JP-8 penetrated into the receptor solution. The fluxes ranged from a high of 51.5 micrograms/sq cm/hr (an additive, diethylene glycol monomethyl ether) to a low of 0.334 micrograms/sq cm/hr (tridecane). Aromatic components penetrated most rapidly. Six components (all aliphatic) were identified in the skin. Concentrations absorbed into the skin at 3.5 hr ranged from 0.055 micrograms per gram skin (tetradecane) to 0.266 micrograms per gram skin (undecane). These results suggest: (1) that JP-8 penetration will not cause systemic toxicity because of low fluxes of all the components; and (2) the absorption of aliphatic components into the skin may be a cause of skin irritation.

Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

For more Absorption, Distribution and Excretion (Complete) data for n-Tridecane (10 total), please visit the HSDB record page.

Metabolism Metabolites

The effect of cultural conditions on inosine production were investigated in the adenine auxotroph of Corynebacterium petrophilum SB 4082. The inosine production was dependent upon the amount of adenine in the medium. The addition of 10 mg adenine and 0.5 g of yeast extract to 100 mL of medium was optimal for inosine formation. Ammonium chloride or ammonium sulfate were effective as nitrogen sources. Tridecane was utilized as a carbon source.

Wikipedia

Biological Half Life

10.72 Days

Use Classification

Methods of Manufacturing

Isolated from kerosene and gas oil fractions by fractional distillation.

ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Tridecane: ACTIVE

Analytic Laboratory Methods

Mass fragmentography analysis of emissions from animal rendering factories.

Isolation by steam distillation and analysis of sediment by gas chromatography-flame ionization.

A quantitative procedure is described for the determination of the toxic materials, alkane and methylnaphthalene compounds in shellfish tissues. Fresh shellfish (less than 100 g) was refluxed for 1 hour. The solvent was separated and extracted with C6-H14, which was then dried and concentrated and added to a silicic acid column. The column was eluted. The fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of more than 70% of the alkanes and methylnaphthalenes added to tissues, and minimum detectable levels were 0.08 to 0.15 and 0.03 to 0.04 ug/g, respectively.

Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.